WJM-715 Binds PfSTART1 with 14 nM Affinity, Validating Target Engagement vs. Unoptimized Hits
WJM-715 demonstrates direct, high-affinity binding to the PfSTART1 protein (KD = 14 nM) as confirmed by biophysical analysis [1]. This represents a critical differentiation from the initial aryl amino acetamide hit compounds (such as M-833) and intermediate analogs, for which direct binding to recombinant PfSTART1 was not robustly established in early-stage screening. The identification of PfSTART1 as the molecular target was subsequently validated by introducing specific PfSTART1 mutations into wildtype parasites, which reproduced resistance to WJM-715 and other potent analogs [1].
| Evidence Dimension | Binding Affinity to Recombinant PfSTART1 |
|---|---|
| Target Compound Data | KD = 14 nM |
| Comparator Or Baseline | Early hit M-833: Direct binding not quantified or unestablished in prior study [2] |
| Quantified Difference | Qualitative improvement: Validated high-affinity binding vs. unquantified/absent binding |
| Conditions | Biophysical analysis of recombinant PfSTART1 protein |
Why This Matters
Confirmed, high-affinity target binding (KD = 14 nM) eliminates the risk of pursuing false-positive phenotypic hits, ensuring that observed cellular activity is on-target and reproducible for mechanistic studies [1].
- [1] Nguyen, W., Boulet, C., Dans, M. G., Loi, K., Jarman, K. E., Watson, G. M., ... & Sleebs, B. E. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. European Journal of Medicinal Chemistry, 269, 116300. doi:10.1016/j.ejmech.2024.116300. View Source
- [2] Dans, M. G., Boulet, C., Watson, G. M., Nguyen, W., et al. (2024). Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1. Nature Communications, 15, 5219. doi:10.1038/s41467-024-49491-8. View Source
